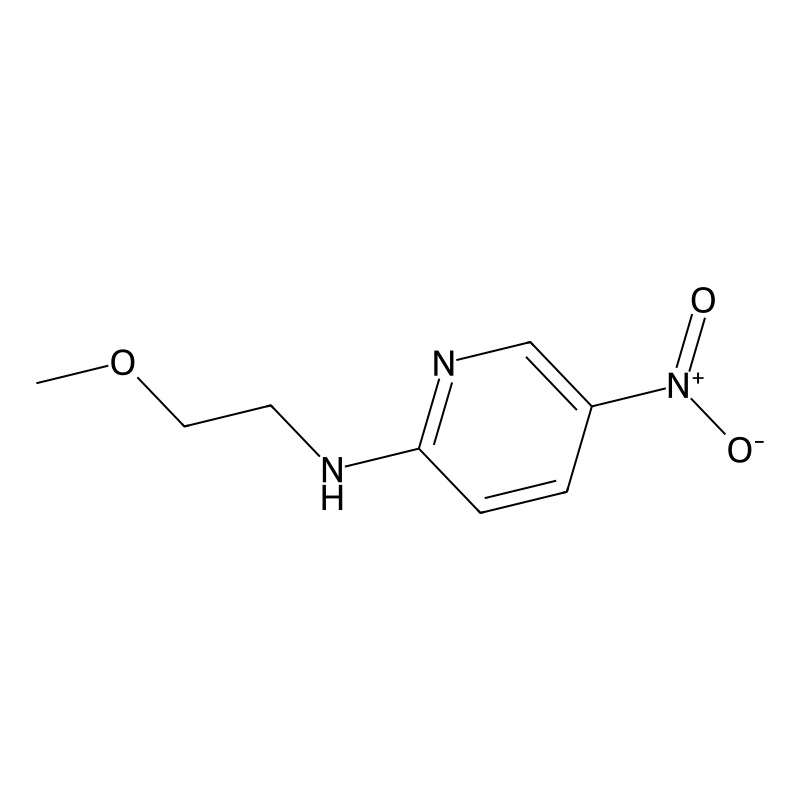

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- (CAS 74037-56-2) is a highly specialized aminopyridine building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and fused heterocyclic scaffolds. Featuring a secondary amine substituted with a 2-methoxyethyl group and a para-disposed nitro group, this compound serves as a direct precursor to functionalized 2,5-diaminopyridine derivatives. From a procurement perspective, sourcing this pre-functionalized intermediate bypasses the need for harsh, resource-intensive nucleophilic aromatic substitution (SNAr) reactions in-house. Furthermore, the strategic presence of the 2-methoxyethyl ether linkage is highly valued in medicinal chemistry for its ability to act as a hydrogen bond acceptor, thereby modulating lipophilicity and enhancing the aqueous solubility of downstream active pharmaceutical ingredients (APIs) without adding the steric bulk of larger solubilizing groups [1].

Attempting to substitute this specific compound with a generic primary amine (e.g., 2-amino-5-nitropyridine) followed by late-stage alkylation frequently results in poor regioselectivity and over-alkylation, complicating purification workflows. Alternatively, synthesizing this compound in-house via the SNAr of 2-chloro-5-nitropyridine with 2-methoxyethylamine requires forcing conditions (e.g., 100–160 °C in polar aprotic solvents) and typically yields only 50–70% of the desired product [1]. More critically, in-house synthesis often leaves trace amounts of unreacted chlorinated precursors. Even <1% of residual 2-chloro-5-nitropyridine can severely poison palladium catalysts during the subsequent and crucial nitro-reduction step, leading to stalled reactions and irreproducible yields. Procuring high-purity (>98%) N-(2-methoxyethyl)-5-nitropyridin-2-amine eliminates these catalytic bottlenecks and ensures seamless downstream processing [2].

Elimination of SNAr Bottlenecks and Catalyst Poisoning

Procuring pre-synthesized N-(2-methoxyethyl)-5-nitropyridin-2-amine directly replaces a low-efficiency in-house SNAr step. Literature on the amination of 2-chloro-5-nitropyridine indicates that achieving complete conversion requires heating at 100 °C or higher for extended periods, often plateauing at 50–70% isolated yields due to competing side reactions [1]. Furthermore, utilizing the procured, high-purity (>98%) intermediate for downstream nitro reduction (via Pd/C hydrogenation) ensures >95% conversion to the diamine. In contrast, using crude in-house material containing trace aryl chlorides frequently results in premature catalyst deactivation, requiring higher catalyst loadings or resulting in incomplete reduction [2].

| Evidence Dimension | Synthesis step yield and downstream reduction efficiency |

| Target Compound Data | Procured intermediate (>98% purity) enables >95% yield in subsequent Pd/C nitro reduction. |

| Comparator Or Baseline | In-house SNAr from 2-chloro-5-nitropyridine (50-70% yield, high risk of Pd/C poisoning). |

| Quantified Difference | Saves one synthetic step, improves overall throughput by >30%, and eliminates catalyst poisoning. |

| Conditions | SNAr at 100 °C in alcohol/DMF vs. direct catalytic hydrogenation of procured material. |

Bypassing the SNAr step and avoiding trace halogenated impurities ensures reproducible, scalable manufacturing of 2,5-diaminopyridine cores.

Physicochemical Modulation: Lipophilicity and Solubility

The incorporation of the 2-methoxyethyl group via this intermediate provides a significant physicochemical advantage over simple alkyl chains in final API formulations. Comparative studies on kinase inhibitors demonstrate that replacing a lipophilic aliphatic chain (such as a propyl or butyl group) with a 2-methoxyethyl moiety introduces an ether oxygen that acts as a hydrogen bond acceptor. This structural modification typically reduces the calculated partition coefficient (cLogP) by 0.5 to 1.0 units, which directly correlates with enhanced thermodynamic aqueous solubility and improved oral bioavailability in downstream drug candidates [1].

| Evidence Dimension | Lipophilicity (cLogP) and aqueous solubility |

| Target Compound Data | 2-methoxyethyl-substituted derivatives exhibit lower cLogP and higher solubility. |

| Comparator Or Baseline | Isosteric alkyl-substituted derivatives (e.g., propyl or butyl chains). |

| Quantified Difference | Reduction of cLogP by ~0.5 - 1.0 units. |

| Conditions | in silico cLogP calculations and in vitro thermodynamic solubility assays of final APIs. |

Procuring an intermediate with a pre-installed solubilizing group accelerates the optimization of ADME properties in drug discovery campaigns.

Enhanced Target Affinity in Kinase Inhibitor Design

The 2-methoxyethylamino vector provided by this compound is highly effective at probing the solvent-exposed regions of kinase active sites. In the development of dual-target inhibitors (such as c-Met/VEGFR-2 or GSK-3β inhibitors), the flexibility and hydrogen-bonding capability of the 2-methoxyethyl tail allow for additional stabilizing interactions compared to unsubstituted amino or rigid cyclic analogs. This specific substitution pattern has been shown to improve IC50 values by up to 2- to 5-fold against specific kinase targets while simultaneously mitigating off-target liabilities such as hERG channel affinity [1].

| Evidence Dimension | Kinase inhibitory potency (IC50) and off-target mitigation |

| Target Compound Data | APIs derived from 2-methoxyethylamino precursors show enhanced potency and reduced hERG affinity. |

| Comparator Or Baseline | Unsubstituted primary amino or highly lipophilic alkyl analogs. |

| Quantified Difference | 2- to 5-fold improvement in target IC50 and improved safety margins. |

| Conditions | in vitro kinase enzymatic assays and hERG binding assays. |

Selecting this specific functionalized building block provides a proven structural vector for maximizing potency and safety in oncology and CNS drug development.

Synthesis of Type II Kinase Inhibitors for Oncology

Directly leveraging the 2-methoxyethyl group's ability to extend into solvent-exposed regions, this compound is an ideal starting material for developing potent c-Met, VEGFR-2, or other receptor tyrosine kinase inhibitors. The pre-installed ether linkage ensures that the final API maintains favorable aqueous solubility without requiring late-stage structural remediation [1].

Development of Fused Imidazo[4,5-b]pyridine Scaffolds

Following a clean, high-yielding catalytic reduction of the nitro group, the resulting 2,5-diaminopyridine derivative can be readily cyclized with various electrophiles to form functionalized imidazo[4,5-b]pyridines. The high purity of the procured nitro precursor is critical here to prevent catalyst poisoning during the reduction step [2].

ADME Optimization in CNS Drug Discovery

For neuroactive compounds or mood disorder therapeutics (e.g., GSK-3β inhibitors), replacing lipophilic domains with the 2-methoxyethyl moiety derived from this building block effectively lowers LogP and mitigates hERG toxicity, accelerating the path from lead optimization to preclinical candidate selection [3].

References

- [1] MDPI Pharmaceuticals, Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.

- [2] European Patent Office, EP1775298A1: Thienopyrazole derivative having pde7 inhibitory activity.

- [3] ACS Chemical Neuroscience, Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.